tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
Description
tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a structurally complex carbamate derivative featuring a pyridine core substituted with a cyclopropyl group and a 1-formylpyrrolidin-2-yl moiety. The tert-butyl carbamate group serves as a protective group for amines, commonly employed in organic synthesis to enhance stability and control reactivity during multi-step reactions . For instance, related tert-butyl carbamate-protected pyridine derivatives are frequently synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as demonstrated in patent literature for analogous compounds .
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-[3-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)21(13-8-9-13)16-14(6-4-10-19-16)15-7-5-11-20(15)12-22/h4,6,10,12-13,15H,5,7-9,11H2,1-3H3 |
InChI Key |
GEPDXKFDFJFLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=C(C=CC=N2)C3CCCN3C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves multiple steps, typically starting with the preparation of the pyridinyl carbamate core. The synthetic route often includes:
Formation of the pyridinyl carbamate: This step involves the reaction of a pyridine derivative with tert-butyl chloroformate under basic conditions.
Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds or other cyclopropylating agents.
Attachment of the formylpyrrolidinyl group: This step involves the formylation of a pyrrolidine derivative, followed by its coupling with the pyridinyl carbamate core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound belongs to a broader class of tert-butyl carbamate-protected pyridine derivatives. Key structural analogs include:
Key Observations :
- Halogen vs. Heterocyclic Substituents : Halogenated analogs (e.g., fluorine, bromine, chlorine) exhibit lower molecular weights and simpler steric profiles compared to the target compound’s cyclopropyl and formylpyrrolidinyl groups. These halogens enhance electrophilic reactivity, making them suitable for further functionalization .
- Conversely, the 1-formylpyrrolidinyl moiety adds both electron-withdrawing (formyl group) and electron-donating (pyrrolidine ring) characteristics, creating a unique electronic profile .
Physicochemical Properties
While experimental data for the target compound are scarce, inferences can be drawn from analogs:
- Solubility : Halogenated derivatives (e.g., fluorine-substituted) typically show higher aqueous solubility due to increased polarity . The target compound’s bulkier substituents likely reduce solubility in polar solvents.
- Stability : The tert-butyl carbamate group generally confers stability against hydrolysis under basic conditions, a feature shared across all analogs .
Biological Activity
tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate, with CAS number 1352533-20-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C15H21N3O3
- Molecular Weight : 291.35 g/mol
Structural Features
The compound features a tert-butyl group, a cyclopropyl moiety, and a pyridine ring substituted with a formylpyrrolidine. These structural elements contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate protein-protein interactions (PPIs). Specifically, it has been studied for its role in inhibiting the Keap1-Nrf2 pathway, which is crucial in regulating cellular responses to oxidative stress.
Key Findings:
- Nrf2 Activation : Compounds that inhibit the Keap1-Nrf2 interaction can upregulate antioxidant response elements (AREs), enhancing cellular defense mechanisms against oxidative stress and inflammation .
- Potential Therapeutic Applications : Given its mechanism of action, this compound may have implications in treating diseases linked to oxidative stress, including metabolic disorders and neurodegenerative diseases.
Example Study:
A study focused on the structure-activity relationship (SAR) of various pyridine derivatives demonstrated that modifications in the molecular structure significantly influenced their potency as Nrf2 activators. The findings suggested that optimizing structural components could enhance biological efficacy .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | CAS Number | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | 1352533-20-0 | Nrf2 Activation | Potential for treating oxidative stress-related diseases |
| tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate | 1229421-17-3 | Antioxidant properties | Effective in reducing oxidative damage in cells |
| tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate | 1782626-57-6 | Modulation of PPIs | Shows promise in cancer therapy due to PPI inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
